

Physical and chemical characteristics of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Pyridin-3-yl)propan-2-one

Cat. No.: B027483

[Get Quote](#)

An In-depth Technical Guide on 1-(Pyridin-3-yl)propan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding **1-(Pyridin-3-yl)propan-2-one**. Significant gaps in the literature exist for this specific compound, particularly concerning experimental physical and chemical data, detailed synthetic protocols, and its biological activity. Much of the available data pertains to its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, or related pyridine derivatives.

Introduction

1-(Pyridin-3-yl)propan-2-one, with the CAS number 6302-03-0, is a heterocyclic ketone. Its structure, featuring a pyridine ring linked to a propanone moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine nucleus is a common scaffold in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities.^{[1][2]} This guide aims to consolidate the known physical, chemical, and potential biological characteristics of **1-(Pyridin-3-yl)propan-2-one**, while also highlighting areas where further research is required.

Physicochemical Characteristics

Detailed experimental data for the physical and chemical properties of **1-(Pyridin-3-yl)propan-2-one** are not readily available in the public domain. The information presented below is a combination of data for the target compound where available, and for its isomers and related compounds to provide a comparative context.

Table 1: Physical and Chemical Properties of **1-(Pyridin-3-yl)propan-2-one** and Its Isomers

Property	1-(Pyridin-3-yl)propan-2-one	1-(Pyridin-2-yl)propan-2-one	1-(Pyridin-4-yl)propan-2-one
CAS Number	6302-03-0	6302-02-9[3][4]	6304-16-1
Molecular Formula	C ₈ H ₉ NO	C ₈ H ₉ NO[3][4]	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol	135.16 g/mol [3][4]	135.16 g/mol
Physical Form	Not Available	Solid[4]	Not Available
Melting Point	Not Available	Not Available	Not Available
Boiling Point	Not Available	175-180 °C (at 2.50 Torr)[5][6]	Not Available
Density	Not Available	1.046 ± 0.06 g/cm ³ (Predicted)[5]	Not Available

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(Pyridin-3-yl)propan-2-one** are not available in the provided search results. Commercial suppliers suggest that such data may be available upon request. For comparative purposes, some spectroscopic information for the 1-(pyridin-2-yl)propan-2-one isomer is available.[7]

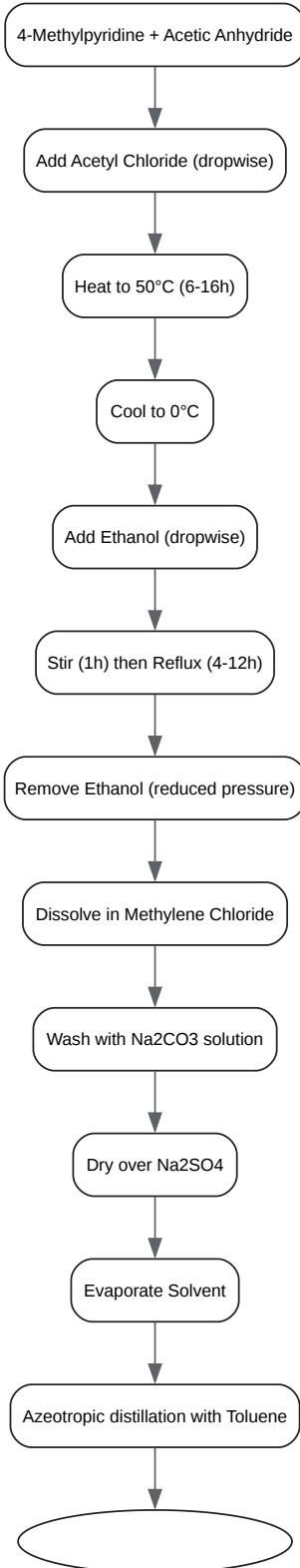
Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **1-(Pyridin-3-yl)propan-2-one** is not described in the available literature. However, synthetic routes for its isomers and related compounds can provide insights into potential methodologies.

Potential Synthetic Pathway

A plausible synthetic route for **1-(pyridin-3-yl)propan-2-one** could involve the reaction of a 3-pyridylacetic acid derivative with a methylating agent, or the oxidation of the corresponding secondary alcohol, 1-(pyridin-3-yl)propan-2-ol. The synthesis of the related compound 2-(pyridin-3-yl)propan-2-ol has been reported to start from 3-acetylpyridine, suggesting that this could be a key precursor.[\[8\]](#)

Synthesis of 1-(4-pyridinyl)-2-propanone (Isomer)


A reported synthesis for the isomer 1-(4-pyridinyl)-2-propanone involves the reaction of 4-methylpyridine with acetic anhydride in the presence of acetyl chloride.[\[5\]](#)

Experimental Protocol (for 1-(4-pyridinyl)-2-propanone):[\[5\]](#)

- To a mixture of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, acetyl chloride (1 ml) is added dropwise over 5-10 minutes.
- The solution is then warmed to 50°C for 6-16 hours.
- The reaction mixture is cooled to 0°C, and ethanol (100 ml) is added dropwise.
- The mixture is stirred for 1 hour, followed by refluxing for 4-12 hours.
- The ethanol is removed under reduced pressure.
- The residue is taken up in methylene chloride (100-150 ml) and washed twice with saturated sodium carbonate solution (50 ml portions).
- The organic layer is dried over sodium sulfate and evaporated under reduced pressure.
- Toluene is added to the residue, and excess 4-methylpyridine is removed by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.

Workflow for the Synthesis of 1-(4-pyridinyl)-2-propanone

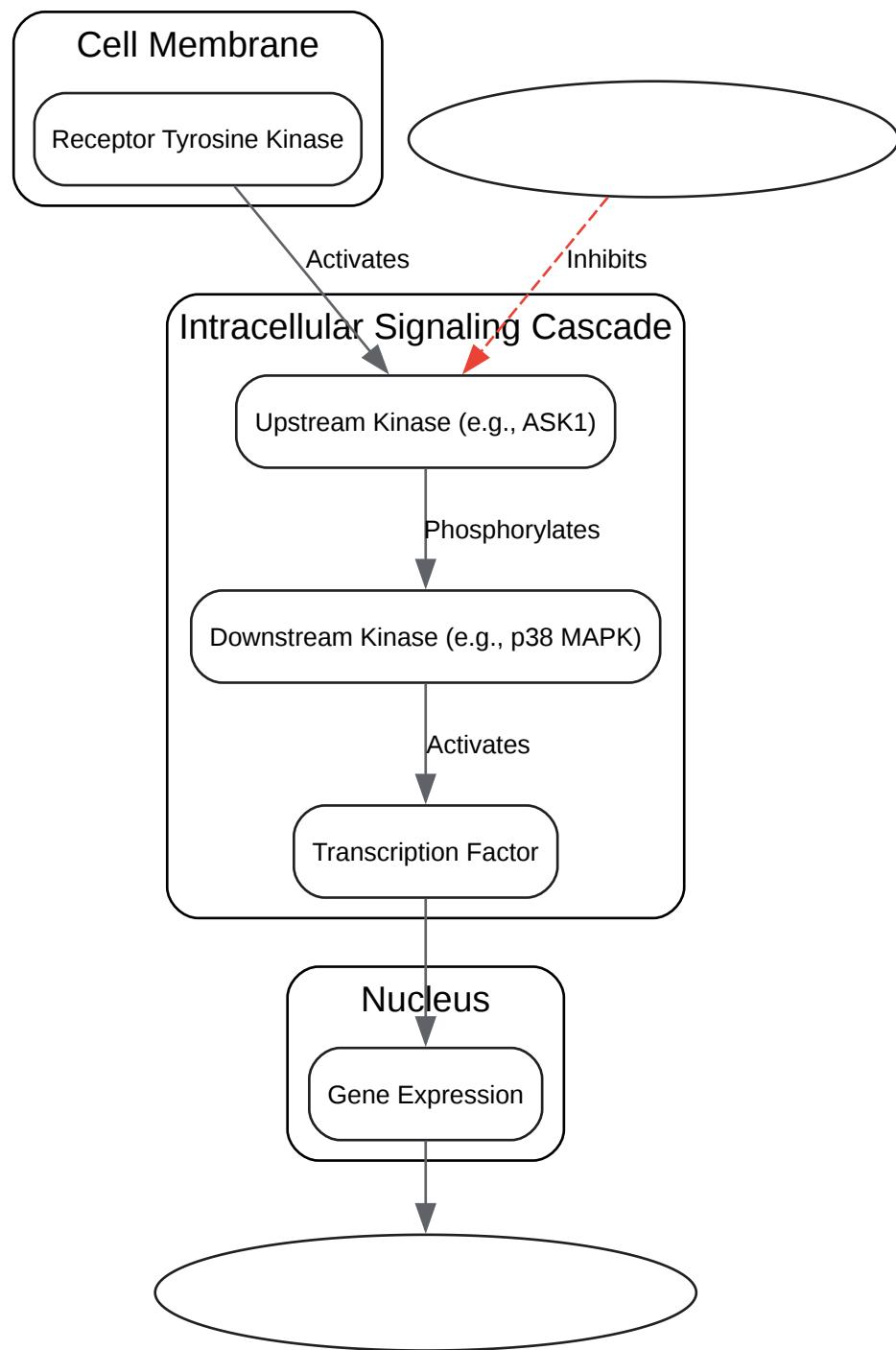
Synthesis of 1-(4-pyridinyl)-2-propanone

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of 1-(4-pyridinyl)-2-propanone.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for **1-(Pyridin-3-yl)propan-2-one**.


However, the broader class of pyridine and pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:

- Enzyme Inhibition: Metyrapone, a derivative of 1,2-di(pyridin-3-yl)propan-1-one, is a known inhibitor of 11 β -hydroxylase, an enzyme involved in steroid biosynthesis.^[9] This suggests that pyridyl-propanone scaffolds could be explored for their enzyme inhibitory potential.
- Antimicrobial Activity: Some pyridinone derivatives have been investigated as antibacterial agents.^[2]
- Kinase Inhibition: Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.^[10]
- Receptor Antagonism: Certain pyridinone derivatives have been developed as potent non-competitive antagonists of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR).^[2]

Given the lack of specific data for **1-(Pyridin-3-yl)propan-2-one**, a hypothetical signaling pathway diagram based on the activity of related kinase inhibitors is presented for illustrative purposes only.

Hypothetical Kinase Inhibition Pathway

Hypothetical Kinase Inhibition by a Pyridine Derivative

[Click to download full resolution via product page](#)

Caption: A generalized diagram showing a potential mechanism of action where a pyridine derivative could inhibit an upstream kinase, thereby affecting a downstream signaling cascade.

This is a hypothetical representation and has not been experimentally validated for **1-(Pyridin-3-yl)propan-2-one**.

Conclusion and Future Directions

1-(Pyridin-3-yl)propan-2-one is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. However, a comprehensive understanding of its properties and biological functions is currently hampered by a significant lack of publicly available experimental data.

Future research should focus on:

- Developing and publishing a robust and scalable synthetic protocol.
- Thorough characterization of its physical and chemical properties through experimental determination of its melting point, boiling point, density, and spectroscopic analyses (NMR, IR, MS).
- Screening for biological activity against a range of targets, including enzymes (kinases, hydroxylases) and receptors, to elucidate its pharmacological potential.

The generation of such fundamental data is crucial for unlocking the potential of **1-(Pyridin-3-yl)propan-2-one** and enabling its use in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6302-02-9 CAS MSDS (1-PYRIDIN-2-YL-PROPAN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [amp.chemicalbook.com]
- 7. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 8. 1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | C14H10N2O3 | CID 68992604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amphenone B - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 1-(Pyridin-3-yl)propan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027483#physical-and-chemical-characteristics-of-1-pyridin-3-yl-propan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com